Inhibins are produced predominantly in the gonads—specifically, in the ovaries in females and the testes in males. The purification of inhibin from bovine and porcine follicular fluid has been documented, leading to further understanding of its structure and function . The human form of 31-45-beta-Inhibin can be synthesized using recombinant DNA technology or isolated from biological samples.
31-45-beta-Inhibin falls under the classification of glycoproteins, specifically as a member of the transforming growth factor-beta superfamily. It is characterized by its dimeric structure, consisting of an alpha subunit linked to one of two beta subunits (beta A or beta B), which together form the active hormone .
The synthesis of 31-45-beta-Inhibin can be achieved through several methods:
The purification process typically includes:
The molecular structure of 31-45-beta-Inhibin consists of a disulfide-linked dimer formed by an alpha subunit and a beta subunit. The specific amino acid sequence and folding are critical for its biological activity. The peptide has a molecular weight around 32 kDa due to its glycosylation .
The chemical formula for 31-45-beta-Inhibin is , indicating its complex nature as a glycoprotein with multiple post-translational modifications that enhance its stability and activity .
Inhibins undergo various biochemical interactions, primarily binding to specific receptors on target cells in the pituitary gland. This binding inhibits FSH secretion through several signaling pathways:
The mechanism involves G protein-coupled receptors that mediate downstream effects, including changes in gene expression related to FSH production.
The primary mechanism by which 31-45-beta-Inhibin exerts its effects involves:
Studies have shown a significant negative correlation between serum levels of inhibin B and FSH across various reproductive cycles, indicating its role as a primary regulator in this context .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: